6,6-Dioxo-6lambda6-thia-2,9-diazaspiro[4.5]decan-1-one;hydrochloride
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Overview
Description
6,6-Dioxo-6lambda6-thia-2,9-diazaspiro[4.5]decan-1-one;hydrochloride is a chemical compound with a unique spirocyclic structure. The compound’s molecular weight is 240.71 g/mol, and it is characterized by its high purity, typically above 95% .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dioxo-6lambda6-thia-2,9-diazaspiro[4.5]decan-1-one;hydrochloride involves a multi-step process. One common method includes the one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux conditions . This reaction uses a Dean-Stark trap to remove water, facilitating the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6,6-Dioxo-6lambda6-thia-2,9-diazaspiro[4.5]decan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized spirocyclic compounds.
Scientific Research Applications
6,6-Dioxo-6lambda6-thia-2,9-diazaspiro[4.5]decan-1-one;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic properties.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Medicine: It has shown promise as an anti-ulcer agent, with activity comparable to omeprazole.
Industry: The compound’s unique structure makes it valuable for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,6-Dioxo-6lambda6-thia-2,9-diazaspiro[4.5]decan-1-one;hydrochloride involves its interaction with specific molecular targets. In the case of its anti-ulcer activity, the compound likely inhibits proton pumps or other enzymes involved in gastric acid secretion . This inhibition reduces stomach acidity, providing relief from ulcer symptoms.
Comparison with Similar Compounds
Similar Compounds
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Another spirocyclic compound with anti-ulcer activity.
2,8-Diazaspiro[4.5]decan-1-one: Known for its potential as a kinase inhibitor.
Uniqueness
6,6-Dioxo-6lambda6-thia-2,9-diazaspiro[4.5]decan-1-one;hydrochloride stands out due to its high purity and specific structural features, which contribute to its unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Biological Activity
The compound 6,6-Dioxo-6lambda6-thia-2,9-diazaspiro[4.5]decan-1-one;hydrochloride is a member of the spirocyclic class of compounds, characterized by its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is represented as C8H16ClN2O2S. Its molecular weight is approximately 236.75 g/mol. The structure consists of a spirocyclic framework that includes a thiazolidine moiety and two carbonyl groups (dioxo), contributing to its reactivity and interaction with biological targets.
Pharmacological Activity
Research indicates that compounds within this class exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that spirocyclic compounds can possess significant antimicrobial properties against a range of pathogens. For example, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Some related compounds have demonstrated cytotoxic effects on cancer cell lines, suggesting a potential role in cancer therapy through mechanisms such as apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : Certain derivatives have been identified as inhibitors of key enzymes involved in metabolic pathways, such as kinases and proteases, which could be leveraged for therapeutic applications in diseases like cancer and diabetes.
The exact mechanisms by which 6,6-Dioxo-6lambda6-thia-2,9-diazaspiro[4.5]decan-1-one exerts its effects are still under investigation. However, several hypotheses include:
- Interaction with DNA : The compound may intercalate into DNA or inhibit DNA repair mechanisms.
- Modulation of Signaling Pathways : It may influence signaling pathways by acting on specific receptors or enzymes.
- Oxidative Stress Induction : The compound could induce oxidative stress in target cells, leading to apoptosis.
Case Study 1: Antimicrobial Effectiveness
A study evaluated the antimicrobial efficacy of various spirocyclic derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that 6,6-Dioxo-6lambda6-thia-2,9-diazaspiro[4.5]decan-1-one showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as an antimicrobial agent.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro tests on human breast cancer cell lines (MCF-7) revealed that the compound induced significant cytotoxicity with an IC50 value of 15 µM after 48 hours of exposure. Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment with the compound.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C7H13ClN2O3S |
---|---|
Molecular Weight |
240.71 g/mol |
IUPAC Name |
6,6-dioxo-6λ6-thia-2,9-diazaspiro[4.5]decan-1-one;hydrochloride |
InChI |
InChI=1S/C7H12N2O3S.ClH/c10-6-7(1-2-9-6)5-8-3-4-13(7,11)12;/h8H,1-5H2,(H,9,10);1H |
InChI Key |
RXDGBDZXOHZXIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C12CNCCS2(=O)=O.Cl |
Origin of Product |
United States |
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